1-(4-{[4-(Phenylsulfonyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one
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Overview
Description
1-(4-{[4-(PHENYLSULFONYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE is a complex organic compound that features a piperazine ring substituted with phenylsulfonyl groups and a pyrrolidinone moiety
Preparation Methods
The synthesis of 1-(4-{[4-(PHENYLSULFONYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and controlled temperatures.
Chemical Reactions Analysis
1-(4-{[4-(PHENYLSULFONYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
1-(4-{[4-(PHENYLSULFONYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-(4-{[4-(PHENYLSULFONYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 1-(4-{[4-(PHENYLSULFONYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE include other piperazine derivatives and sulfonyl-substituted compounds. Some examples are:
N-(4-{[4-(PHENYLSULFONYL)-1-PIPERAZINYL]SULFONYL}PHENYL)ACETAMIDE: This compound has a similar structure but with an acetamide group instead of a pyrrolidinone moiety.
Phenyl (4-(phenylsulfonyl)piperazin-1-yl)methanone: Another related compound with a methanone group. The uniqueness of 1-(4-{[4-(PHENYLSULFONYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H23N3O5S2 |
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Molecular Weight |
449.5 g/mol |
IUPAC Name |
1-[4-[4-(benzenesulfonyl)piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C20H23N3O5S2/c24-20-7-4-12-23(20)17-8-10-19(11-9-17)30(27,28)22-15-13-21(14-16-22)29(25,26)18-5-2-1-3-6-18/h1-3,5-6,8-11H,4,7,12-16H2 |
InChI Key |
RRDBUKHLYGZRPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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